molecular formula C10H16F3NO3 B12841329 Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate CAS No. 54986-71-9

Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate

Cat. No.: B12841329
CAS No.: 54986-71-9
M. Wt: 255.23 g/mol
InChI Key: MECGQVNRUPNHJT-UHFFFAOYSA-N
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Description

Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate is an organic compound with the molecular formula C10H16F3NO3. It is characterized by the presence of a sec-butyl group, a trifluoroacetyl group, and a beta-alanine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with sec-butylamine, methylamine, and trifluoroacetic anhydride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures ranging from 0°C to 50°C, with the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of sec-butyl alcohol or sec-butyl ketone derivatives.

    Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetyl group, where nucleophiles can replace the trifluoroacetyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sec-butyl alcohol, sec-butyl ketone.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoroacetyl group, which can interact with biological macromolecules.

    Medicine: Explored for its potential use in drug design and development, especially in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The sec-butyl and beta-alanine moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-glycinate
  • Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-valinate
  • Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-leucinate

Uniqueness

Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobicity and hydrophilicity, making it versatile for various applications. The presence of the beta-alanine moiety also distinguishes it from other amino acid derivatives, providing unique reactivity and interaction profiles.

Properties

CAS No.

54986-71-9

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

butan-2-yl 3-[methyl-(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C10H16F3NO3/c1-4-7(2)17-8(15)5-6-14(3)9(16)10(11,12)13/h7H,4-6H2,1-3H3

InChI Key

MECGQVNRUPNHJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCN(C)C(=O)C(F)(F)F

Origin of Product

United States

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